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Compound of Interest

Compound Name: 6-Chloro-2,4-dimethylnicotinic acid

CAS No.: 630082-81-4

Cat. No.: B1364401 Get Quote

Executive Summary
6-Chloro-2,4-dimethylnicotinic acid (CAS: 630082-81-4) is a highly functionalized pyridine

intermediate used primarily in medicinal chemistry and agrochemical synthesis. Distinguished

by its trisubstituted pyridine ring, it offers a unique combination of reactive centers: an

electrophilic carbon at position 6 (activated for nucleophilic aromatic substitution), a modifiable

carboxylic acid at position 3, and steric-tuning methyl groups at positions 2 and 4. This guide

details its physicochemical profile, synthetic pathways, and reactivity logic for researchers

optimizing scaffold design.

Part 1: Chemical Identity & Physicochemical
Profile[2]
This compound serves as a "steric lock" scaffold; the methyl groups at C2 and C4 restrict the

conformational freedom of substituents at C3, a valuable property for designing rigid drug

candidates.

Table 1: Core Chemical Data
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Property Data

Chemical Name 6-Chloro-2,4-dimethylpyridine-3-carboxylic acid

CAS Number 630082-81-4

Molecular Formula C₈H₈ClNO₂

Molecular Weight 185.61 g/mol

Appearance Off-white to pale yellow crystalline powder

Solubility
Soluble in DMSO, Methanol, DMF; Sparingly

soluble in water

pKa (Predicted) ~3.5 (Carboxylic acid), ~0.5 (Pyridine N)

Melting Point >160°C (Decomposes)

LogP (Predicted) 2.1 – 2.4

Part 2: Synthetic Routes & Manufacturing[4]
The synthesis of 6-chloro-2,4-dimethylnicotinic acid typically avoids direct chlorination of the

pyridine ring, which lacks regioselectivity. Instead, it relies on the deoxychlorination of a

pyridone precursor using phosphoryl chloride (POCl₃).

Primary Synthetic Pathway[2]
Hantzsch-Type Cyclization: Condensation of ethyl acetoacetate with an ammonia source and

an enamine precursor forms the 2,4-dimethyl-6-hydroxynicotinic acid (exists as the pyridone

tautomer).

Chlorination (Activation): Treatment with POCl₃ converts the C6-hydroxyl (lactam) into the

C6-chloride.

Hydrolysis: If the ester was used in step 1, base-catalyzed hydrolysis yields the final free

acid.
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Figure 1: Synthetic workflow from acyclic precursors to the chloropyridine scaffold.

Critical Process Note: The C2 and C4 methyl groups provide steric bulk that can retard the rate

of chlorination compared to unhindered nicotinic acids. Extended reaction times or catalytic

DMF (Vilsmeier-Haack conditions) are often required to drive the POCl₃ reaction to completion.

Part 3: Reactivity & Functionalization Strategies
The molecule's value lies in its orthogonal reactivity. The C6-Cl bond and C3-COOH group can

be modified independently, allowing for the rapid generation of diverse libraries.

Nucleophilic Aromatic Substitution (SₙAr) at C6
The chlorine atom at C6 is activated by the adjacent ring nitrogen (ortho-like relationship in

terms of electron withdrawal) and the electron-withdrawing carboxyl group at C3. However, the

C4-methyl group exerts a steric penalty, making SₙAr reactions slower than in 6-chloronicotinic

acid.

Nucleophiles: Primary/Secondary amines, Alkoxides, Thiols.

Conditions: High temperature (80–120°C) or microwave irradiation is often necessary to

overcome the steric hindrance of the C4-methyl.

Carboxylic Acid Coupling at C3
The acid moiety is sterically crowded by the flanking methyl groups (C2 and C4). Standard

coupling reagents (EDC/NHS) may react sluggishly.

Optimization: Conversion to the acid chloride (using SOCl₂ or Oxalyl Chloride) is

recommended before coupling with amines to form amides.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b1364401?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1364401?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6-Chloro-2,4-dimethyl-
nicotinic acid

Reagent: R-NH2 / Heat Reagent: SOCl2 -> R-NH2 Reagent: Ar-B(OH)2 / Pd Cat.

Product: 6-Amino Derivative
(Kinase Inhibitor Scaffold)

Cl Displacement

Product: Nicotinamide
(Sterically Locked)

Amide Formation

Product: 6-Aryl-Pyridine

C-C Bond Formation

Click to download full resolution via product page

Figure 2: Divergent reactivity pathways. The C6 position is prone to displacement (SnAr) or

metal-catalyzed coupling, while the C3 position allows amide/ester diversification.

Part 4: Medicinal Chemistry Applications[8]
"Steric Lock" in Drug Design
In drug development, the 2,4-dimethyl substitution pattern is often employed to force the C3-

amide substituent out of planarity with the pyridine ring. This "twist" can:

Improve solubility by disrupting crystal packing.

Enhance selectivity by preventing binding to flat, off-target active sites.

Bioactive Scaffolds
This acid is a precursor to:

Antispasmodics: Alkylamides derived from this scaffold have demonstrated activity in smooth

muscle relaxation [1].

Kinase Inhibitors: The 2-amino-pyridine motif (accessible via SₙAr on this molecule) is a

"privileged structure" in kinase inhibition (e.g., forming the hinge-binding motif).
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Part 5: Handling, Stability & Safety
Safety Profile (GHS Classification)

Signal Word: Warning

Hazard Statements:

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Handling Protocols
Moisture Sensitivity: The acid chloride derivative is highly moisture-sensitive. The free acid is

stable but should be stored in a desiccator.

Incompatibility: Avoid strong oxidizing agents.

Waste Disposal: Halogenated organic waste. Do not mix with non-halogenated solvents to

ensure proper incineration protocols.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. "The Synthesis and Proof of Structure of 2, 4-Dimethyl-6-Hydroxynicotin" by R. E.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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